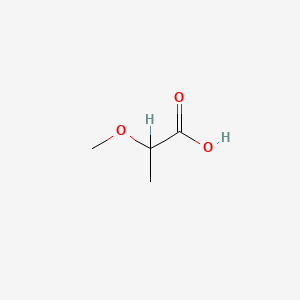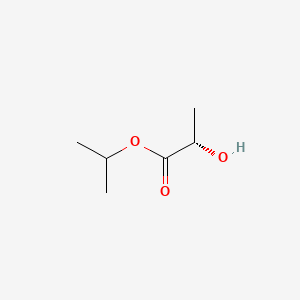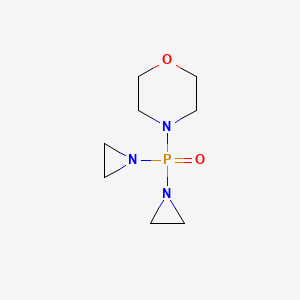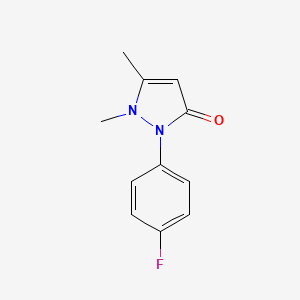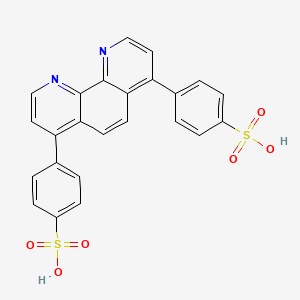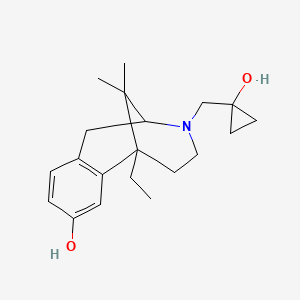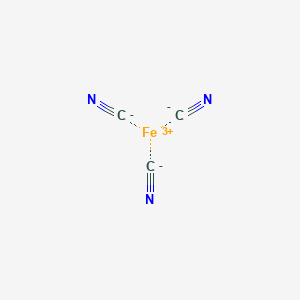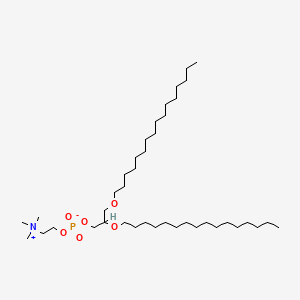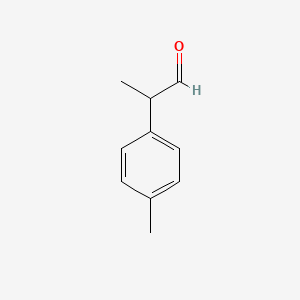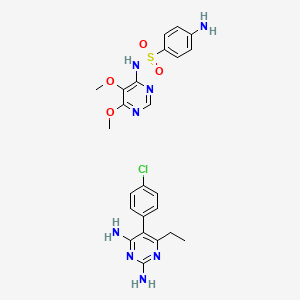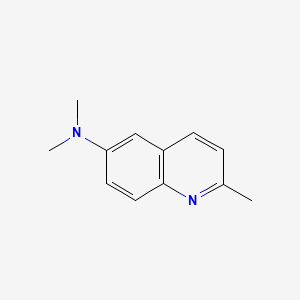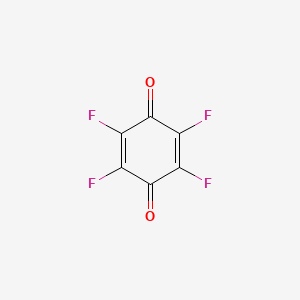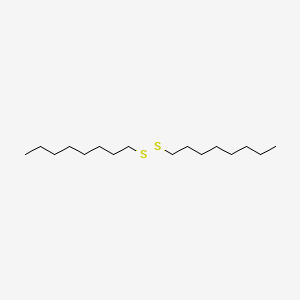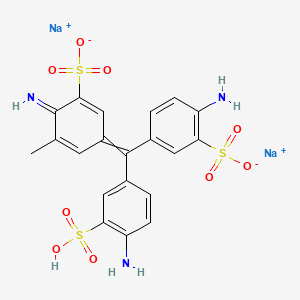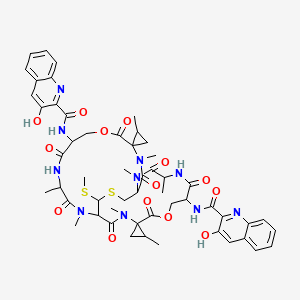
Antineoplastic-D630679
説明
Antineoplastic drugs are medications used to treat cancer. They are also known as anticancer or cytotoxic drugs . They work by stopping or slowing the growth of cancer cells .
Synthesis Analysis
The synthesis of antineoplastic drugs varies widely depending on the specific drug. For example, some drugs are synthesized by combining imidazole with dehydroabietylamine derivatives .Molecular Structure Analysis
The molecular structure of antineoplastic drugs is complex and varies widely depending on the specific drug. Computational approaches such as cheminformatic search, virtual screening, pharmacophore modeling, molecular docking and dynamics have been developed and applied to explain the activity of bioactive molecules .Chemical Reactions Analysis
Antineoplastic drugs undergo various chemical reactions in the body. For example, some drugs are activated in the body through enzymatic and chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of antineoplastic drugs, such as molecular weight, pKa, charge at neutral pH, log D, molecular length, width, and depth, are important factors that influence their behavior in the body .科学的研究の応用
Genotoxic Hazards to Medical Personnel
Research has shown concerns regarding genotoxic hazards to medical personnel handling antineoplastic drugs. A study by Villarini et al. (2011) found primary DNA damage significantly increased in leukocytes of exposed nurses compared to controls. The use of personal protective equipment was associated with a decrease in primary DNA damage (Villarini et al., 2011).
Research and Technological Development Trends
Zhang et al. (2020) aimed to show scientific research and technological development trends of antineoplastics targeting PD-1/PD-L1. Their findings included four scientific research focuses and five technological development focuses, suggesting a broadening of innovative ideas in this field (Zhang et al., 2020).
Environmental Concerns
Kümmerer et al. (2016) raised concerns about the environmental impact of antineoplastic drugs. They highlighted the importance of assessing the risks associated with their presence in the environment due to their DNA-damaging properties (Kümmerer et al., 2016).
Workplace Surface Contamination
Viegas et al. (2014) investigated workplace surface contamination in two Portuguese hospitals. Their study underscores the need for routine monitoring of surface contamination to ensure the safety of healthcare workers (Viegas et al., 2014).
Classification Based on Toxicity to Tumor Cells
Teicher et al. (1981) classified antineoplastic agents based on their selective toxicities towards oxygenated and hypoxic tumor cells. This classification can guide the selection of agents for combination chemotherapy in solid tumor treatments (Teicher et al., 1981).
Off-Label Use in Oncology
Fernandez et al. (2019) examined the off-label use of antineoplastic drugs in oncology, finding that such use is limited but has notable scientific support. The study emphasized the importance of high levels of clinical evidence for off-label treatments (Fernandez et al., 2019).
Electrochemical Sensors for Drug Analysis
Lima et al. (2018) discussed the development of electrochemical sensors and biosensors for analyzing antineoplastic drugs, highlighting their potential for significant health and financial benefits (Lima et al., 2018).
Safety And Hazards
将来の方向性
The use of antineoplastic drugs is expected to rise with the increasing number of cancer cases. Future research is needed to evaluate the long-term health and financial outcomes, and the factors influencing prescribing patterns . Also, the presence of such substances in water bodies is detrimental to the health of both aquatic species and humans .
特性
InChI |
InChI=1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDLHJADJTNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1127.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antineoplastic-D630679 | |
CAS RN |
120796-23-8 | |
| Record name | UK 63598 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



